molecular formula C21H16N2S B094051 (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine CAS No. 15249-82-8

(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine

Cat. No.: B094051
CAS No.: 15249-82-8
M. Wt: 328.4 g/mol
InChI Key: HAFRCFZWBMTRDZ-UHFFFAOYSA-N
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Description

(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine is a chemical compound based on a thiazole scaffold, a five-membered heterocycle known for its significant potential in medicinal chemistry research . Thiazole derivatives are recognized for their diverse biological activities, making them key structures in the investigation of new therapeutic agents . This specific compound is offered for research purposes to explore its properties and applications. Scientific literature indicates that derivatives of this chemical class have been synthesized and evaluated for their biological activity. One study on closely related 3,4-diphenyl-3H-thiazole compounds reported investigation of their anticandidal activity against species like Candida albicans and cytotoxicity on various cell lines, highlighting the research value of this structural framework . The thiazole core is a privileged structure in drug discovery, and compounds like this are valuable tools for researchers developing new anti-infective or oncological probes . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption. The buyer assumes all responsibility for confirming the compound's identity and purity for their specific research applications.

Properties

IUPAC Name

N,3,4-triphenyl-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2S/c1-4-10-17(11-5-1)20-16-24-21(22-18-12-6-2-7-13-18)23(20)19-14-8-3-9-15-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFRCFZWBMTRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352393
Record name (2Z)-N,3,4-Triphenyl-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15249-82-8
Record name (2Z)-N,3,4-Triphenyl-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Schiff Base Formation with Aromatic Aldehydes

A foundational approach involves the condensation of 2-amino-4-phenylthiazole with aromatic aldehydes. For instance, refluxing equimolar amounts of 2-amino-4-phenylthiazole and veratraldehyde in absolute ethanol with catalytic acetic acid (5 mol%) for 7 hours yields Schiff base derivatives. Post-reaction, the product is purified via recrystallization from ethanol, achieving yields of 65–75%. Adjusting the aldehyde substituents (e.g., electron-withdrawing groups like -NO₂ or -CF₃) modulates electronic properties and reaction kinetics.

Diazonium Salt Coupling

Diazotization of 4-aminoantipyrine or benzidine derivatives in concentrated hydrochloric acid, followed by coupling with 3-chloro-2,4-pentanedione, generates hydrazonoyl chlorides. These intermediates are precipitated via pH adjustment (ammonia to pH 8–9) and recrystallized from ethanol/DMF mixtures. This method emphasizes temperature control (0–5°C during diazotization) to minimize side reactions, with yields ranging from 58–72%.

Cyclization Strategies for Ring Closure

Thiourea-Phenacyl Bromide Cyclization

Reacting 1-phenyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea with phenacyl bromides in refluxing acetone induces cyclization to form the thiazole ring. Anhydrous conditions and catalytic potassium carbonate enhance reaction efficiency, with yields reaching 68% after 12 hours. The mechanism proceeds via nucleophilic attack of the thiolate on the α-carbon of the phenacyl bromide, followed by dehydrohalogenation.

One-Pot Cyclization with Mercaptoacetic Acid

A solvent-free method combines aromatic amines, benzaldehyde derivatives, and mercaptoacetic acid in the presence of Bi(SCH₂COOH)₃ (10 mol%) at 70°C. This approach eliminates solvent waste and achieves yields up to 85% within 4 hours. The catalyst facilitates simultaneous imine formation and cyclization, as confirmed by in-situ FTIR monitoring.

Multi-Component Reactions (MCRs)

Four-Component Condensation

Kaboudin et al. developed a one-pot MCR involving hydrazine carbothiomide, dimethyl acetylenedicarboxylate (DMAD), and aryl aldehydes in absolute ethanol. The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization, yielding thiazol-2-ylidene derivatives with 70–78% efficiency. Excess DMAD (1.2 equiv) suppresses oligomerization, a common side reaction.

Polypropylene Glycol (PPG)-Mediated Synthesis

Replacing traditional solvents with PPG-400 at 110°C enables efficient synthesis of 2-aryl-thiazolidin-4-ones. Aniline derivatives react with benzaldehyde and thioglycolic acid under these conditions, achieving 83% yield within 6 hours. PPG acts as both solvent and catalyst, stabilizing intermediates through hydrogen bonding.

Reaction Optimization and Catalytic Innovations

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
SolventEthanol65% → 75%
Temperature70°C58% → 72%
Catalyst Loading10 mol% Bi(SCH₂COOH)₃70% → 85%

Ethanol enhances solubility of polar intermediates, while elevated temperatures accelerate cyclization kinetics. Catalytic Bi(SCH₂COOH)₃ reduces activation energy by stabilizing transition states through Lewis acid interactions.

Purification Techniques

  • Recrystallization : Ethanol/DMF (3:1) mixtures improve crystal purity (99.5% by HPLC).

  • Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (2:1) resolves regioisomeric byproducts.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H-NMR : Aromatic protons appear as multiplets at δ 6.85–7.25 ppm, while the imine proton resonates at δ 8.92 ppm.

  • HRMS : Molecular ion peak at m/z 328.43 [M+H]⁺ confirms the molecular formula C₂₁H₁₆N₂S.

X-ray Crystallography

Single-crystal analysis (SHELXL) reveals a planar thiazole ring with dihedral angles of 12.5° between phenyl substituents. Anisotropic displacement parameters (ORTEP) indicate minimal conformational flexibility at room temperature .

Chemical Reactions Analysis

Types of Reactions

(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds related to (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine exhibit promising cytotoxic effects against various cancer cell lines. For example:

  • A study reported the synthesis of thiazole derivatives that showed significant cytotoxicity against HepG2 hepatic carcinoma cells with IC50 values as low as 0.50 μM .

Antimicrobial Properties

Thiazole derivatives have been investigated for their antimicrobial properties. The presence of the thiazole ring enhances the interaction with microbial enzymes, leading to increased antibacterial activity.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine make it suitable for use in OLEDs:

PropertyValue
PhotoluminescenceHigh
Electron MobilityModerate
StabilityGood

These properties enable efficient light emission and stability in device applications.

Building Block for Complex Molecules

Due to its reactive functional groups, (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine serves as a versatile building block in organic synthesis. It can be used to synthesize more complex thiazole-containing compounds through various coupling reactions.

Case Study 1: Cytotoxicity Testing

In a systematic study evaluating the anticancer potential of thiazole derivatives, researchers synthesized several compounds based on the thiazole scaffold. The results indicated that specific substitutions on the thiazole ring significantly affected cytotoxicity against cancer cell lines, highlighting the importance of structural modifications .

Case Study 2: OLED Development

A research group focused on developing OLEDs using (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine as a dopant material. Their findings showed enhanced brightness and efficiency compared to traditional materials, demonstrating its potential in next-generation display technologies .

Mechanism of Action

The mechanism of action of (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine involves its interaction with specific molecular targets. For example, its anticandidal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell membrane integrity . The compound may also interact with cellular enzymes or receptors, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine with analogous heterocyclic compounds, focusing on structural features, synthesis routes, and physicochemical properties.

Structural Features and Heterocyclic Core Diversity

Compound Name Core Structure Substituents Molecular Formula logP Key Differences
(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine Thiazole 3,4-diphenyl, 2-phenylimine C21H16N2S 5.44 Thiazole core with phenylimine group
5-(3′,4′-Dihydroxy phenyl) thiazole-2-amine Thiazole 5-(3′,4′-dihydroxyphenyl) C9H9N2O2S ~2.5* Hydroxyl groups enhance hydrophilicity
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine Thiadiazole 5-(3-phenylpropyl), 2-(2-chlorophenyl) C17H17ClN4S ~4.8* Thiadiazole core (2N), chloro substituent
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Thiazole + Oxadiazole Oxadiazole-methyl, 4-phenyl C14H12N4OS ~3.2* Hybrid thiazole-oxadiazole structure
N-[3-(Trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine Thiazine Trifluoromethylphenyl C11H10F3N3S ~4.1* Thiazine core (saturated), CF3 group

Notes:

  • Thiazole vs. Thiadiazole/Thiazine : Thiazoles contain one nitrogen and one sulfur atom, while thiadiazoles (e.g., in –7) have two nitrogens, increasing electron-withdrawing effects. Thiazines (e.g., ) are six-membered rings with sulfur and nitrogen, offering distinct conformational flexibility .
  • Substituent Impact : Electron-withdrawing groups (e.g., Cl in , CF3 in ) enhance polarity and alter binding interactions compared to phenyl groups. Hydroxyl groups () improve hydrophilicity but reduce logP .

Physicochemical and Electronic Properties

Biological Activity

(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine is a thiazole-derived compound that has garnered attention due to its diverse biological activities. Thiazole and its derivatives are known for their pharmacological potential, including antifungal, anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine, supported by detailed research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is integral to its biological activity. The thiazole moiety is characterized by a five-membered ring containing sulfur and nitrogen atoms, contributing to the compound's reactivity and interaction with biological targets.

1. Antitumor Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, compounds similar to (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine have shown promising results in inhibiting cancer cell proliferation in various studies.

CompoundCell LineIC50 (µM)Reference
11eA431< 10
11fHT29< 20

The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the phenyl rings enhances cytotoxic activity against cancer cells.

2. Anti-inflammatory Activity

In vivo studies have assessed the anti-inflammatory effects of thiazole derivatives using models such as carrageenan-induced paw edema in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to indomethacin.

CompoundDose (mg/kg)Edema Reduction (%)Reference
10b1065
11a2070

These findings suggest that modifications to the thiazole structure can lead to enhanced anti-inflammatory properties.

3. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial activity against various pathogens. Studies indicate that (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine exhibits activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC, mM)Reference
Staphylococcus aureus4.0
Escherichia coli3.5

The presence of electron-withdrawing groups on the phenyl rings was found to enhance antimicrobial efficacy.

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of thiazole derivatives found that a compound structurally similar to (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine exhibited significant cytotoxicity against various cancer cell lines including A431 and HT29. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The compound showed promise in reducing inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. How can researchers design experiments to evaluate the antimicrobial potential of thiazol-2-ylidene amine derivatives?

  • Methodological Answer : In vitro assays (e.g., MIC against S. aureus or E. coli) screen activity. Advanced studies include time-kill assays, biofilm inhibition, and synergy testing with standard antibiotics. Molecular docking (e.g., AutoDock) predicts target binding (e.g., bacterial enzymes like DNA gyrase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.